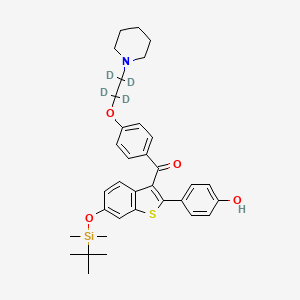

6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4

Description

BenchChem offers high-quality 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZAJJMYYKOTDQ-KFESLDSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41NO4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Deuterated Raloxifene Precursors & Metabolite Synthesis

Strategic Rationale: The Necessity of SIL-IS in SERM Bioanalysis

In the development of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, accurate quantification of both the parent drug and its phase II metabolites (glucuronides) is critical for defining pharmacokinetic (PK) profiles. Raloxifene exhibits extensive first-pass metabolism, resulting in plasma concentrations of glucuronides (Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide) that often exceed the parent drug by orders of magnitude.

The Analytical Challenge: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis. However, the high polarity of glucuronides and the complexity of biological matrices (plasma/urine) lead to significant ion suppression or enhancement .

The Solution: Stable Isotope Labeled Internal Standards (SIL-IS) Using a deuterated analog (e.g., Raloxifene-d4) as an Internal Standard (IS) is non-negotiable for regulatory-grade assays. The SIL-IS co-elutes with the analyte, experiencing the exact same matrix effects, thereby normalizing the MS response.

This guide details the synthesis of the deuterated parent precursor (Raloxifene-d4) and its subsequent biocatalytic conversion into the deuterated metabolite standards (Raloxifene-d4-glucuronides), a workflow superior to complex total chemical synthesis of glucuronides.

Synthetic Architecture: Construction of Raloxifene-d4

The synthesis of Raloxifene-d4 serves as the foundational step. We utilize a convergent strategy involving a Friedel-Crafts acylation between a benzothiophene core and a deuterated side-chain precursor.

Retrosynthetic Analysis

To ensure metabolic stability of the deuterium label, the isotopes are strategically placed on the 4-fluorophenyl moiety (if applicable to analogs) or, more commonly for Raloxifene, on the phenoxy ring of the side chain. This prevents "metabolic washing" (loss of deuterium) during glucuronidation.

Target Molecule: Raloxifene-d4 (Label on the benzoyl ring positions 2,3,5,6).

Key Precursors:

-

Core: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1]

-

Deuterated Linker: 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride-d4.

Step-by-Step Chemical Synthesis Protocol

Step 1: Acylation (Friedel-Crafts)

-

Reagents: Benzothiophene core, Deuterated Benzoyl Chloride-d4, Aluminum Chloride (

), Chlorobenzene (Solvent). -

Conditions: Anhydrous,

atmosphere, 25–35°C.

Step 2: Demethylation (Deprotection)

-

Reagents: Boron Tribromide (

) or Pyridine Hydrochloride. -

Mechanism: Cleavage of the methyl ethers to reveal the free phenolic hydroxyls required for glucuronidation.

Table 1: Synthesis Parameters for Raloxifene-d4

| Parameter | Specification | Criticality/Notes |

| Stoichiometry | 1.0 eq Core : 1.2 eq Acid Chloride | Excess acid chloride ensures complete conversion of the expensive core. |

| Catalyst | Must be fresh; yellowing indicates hydrolysis and loss of activity. | |

| Quenching | Ice/HCl mixture | Exothermic! Slow addition required to prevent side-product formation. |

| Purification | Recrystallization (MeOH/H2O) | Aim for >98% chemical purity and >99% isotopic enrichment. |

Synthetic Pathway Diagram

Figure 1: Convergent synthesis of Raloxifene-d4 via Friedel-Crafts acylation of the benzothiophene core with a deuterated side-chain.

Biocatalytic Synthesis of Metabolites (Raloxifene-d4-Glucuronides)

Chemical synthesis of glucuronides is notoriously difficult due to the need for selective protection/deprotection of the sugar moiety. A biomimetic approach using liver microsomes or recombinant enzymes is far more efficient for generating analytical standards.

The Biosynthetic System

We utilize Human Liver Microsomes (HLM) or Recombinant UGT1A1/UGT1A9 to convert Raloxifene-d4 into its glucuronides.

-

Enzyme Source: Recombinant UGT1A9 (High specificity for 4'-glucuronide) or UGT1A1 (forms both 6- and 4'-glucuronides).

-

Cofactor: Uridine 5'-diphospho-glucuronic acid (UDPGA).

-

Activator: Alamethicin (Pore-forming peptide).

Optimized Incubation Protocol

Objective: Milligram-scale synthesis of Raloxifene-d4-Glucuronide.

-

Preparation of Reaction Mixture (Total Volume: 10 mL):

-

Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Some data suggests pH 9.4 enhances Vmax, but 7.4 mimics physiology.

-

Substrate: Raloxifene-d4 (200 µM final concentration). Dissolve in minimal DMSO (<1% v/v).

-

Protein: HLM (1.0 mg/mL) or rUGT (0.5 mg/mL).

-

Activator: Alamethicin (50 µg/mg protein). Incubate protein + alamethicin on ice for 15 min first.

-

Stabilizer: Saccharolactone (5 mM) to inhibit

-glucuronidase. -

Magnesium:

(10 mM).

-

-

Initiation:

-

Add UDPGA (5 mM final).

-

Incubate at 37°C with gentle shaking (Orbit shaker).

-

-

Monitoring & Termination:

-

Monitor conversion via HPLC-UV at 30, 60, and 120 minutes.

-

Terminate by adding equal volume of ice-cold Acetonitrile (ACN).

-

-

Purification:

-

Centrifuge (10,000 x g, 20 min) to remove protein.

-

Evaporate ACN.

-

Purify via Semi-Prep HPLC (C18 column, Ammonium Formate/ACN gradient).

-

Collect peaks corresponding to Raloxifene-6-G-d4 and Raloxifene-4'-G-d4.

-

Enzymatic Workflow Diagram

Figure 2: Biocatalytic workflow for converting Raloxifene-d4 into specific glucuronide metabolites using UGT isoforms.

Quality Control & Validation

Before releasing these precursors for bioanalytical use, they must pass strict QC criteria.

Isotopic Purity & Scrambling

-

Requirement: Isotopic enrichment

99% deuterium incorporation. -

Test: High-Resolution Mass Spectrometry (HRMS).

-

Scrambling Check: Incubate Raloxifene-d4 in plasma at 37°C for 24 hours. Analyze for "M-1" or "M-2" peaks.[2][3] Loss of deuterium indicates label instability (likely exchangeable protons on the phenol, which is why ring-labeling is preferred).

Regio-Isomer Confirmation

Since UGTs produce two glucuronides (6-O and 4'-O), distinguishing them is vital.

-

Raloxifene-4'-glucuronide: Generally more polar, elutes earlier on C18 columns.

-

Raloxifene-6-glucuronide: Often the major metabolite in human plasma.[4]

-

Validation: Compare retention times against non-deuterated authentic standards confirmed by NMR.

References

-

FDA Clinical Pharmacology Review. (2007). Evista (Raloxifene) Clinical Pharmacology and Biopharmaceutics Review. U.S. Food and Drug Administration.[5][6] Link

-

Kemp, D. C., et al. (2002).[3] Characterization of Raloxifene Glucuronidation in Vitro: Contribution of Intestinal Metabolism to Presystemic Clearance.[7] Drug Metabolism and Disposition, 30(6), 694-700. Link

-

Trdan Lušin, T., et al. (2012). The Role of pH in the Glucuronidation of Raloxifene, Mycophenolic Acid and Ezetimibe.[8] Molecular Pharmaceutics, 9(11). Link

-

MedChemExpress. (2024). Raloxifene-d4 Hydrochloride Product Datasheet.[9]Link

-

Miners, J. O., et al. (2021).[8] Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro. Pharmacology & Therapeutics.[5][8] Link

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced oral bioavailability of levormeloxifene and raloxifene by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

Navigating the Synthesis and Biological Implications of Silyl-Protected Raloxifene: A Comparative Guide to 6-TBDMS and 4'-TBDMS Derivatives

Introduction: Raloxifene and the Quest for Enhanced Selectivity

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) widely prescribed for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2][3] As a member of the benzothiophene class of compounds, its therapeutic efficacy stems from its tissue-specific ability to act as an estrogen agonist in some tissues (like bone) and an estrogen antagonist in others (such as breast and uterine tissue).[4][5] This differential activity is mediated through its binding to estrogen receptors (ERα and ERβ).[2]

The core structure of Raloxifene features two critical phenolic hydroxyl groups: one at the C6 position of the benzothiophene ring and another at the C4' position of the 2-phenyl substituent.[5] These hydroxyls are known to be crucial for high-affinity binding to the estrogen receptor, mimicking the interactions of the natural ligand, 17β-estradiol.[6] Consequently, the chemical modification of the Raloxifene scaffold to develop new derivatives with altered or improved biological profiles is a significant area of research.[7][8][9][10] Such modifications often require a sophisticated synthetic strategy involving the use of protecting groups to selectively mask one of the reactive hydroxyl groups while manipulating another part of the molecule.

This technical guide provides an in-depth exploration of two key silyl-protected intermediates: 6-TBDMS and 4'-TBDMS Raloxifene derivatives. We will dissect the strategic rationale behind their synthesis, their distinct chemical properties, and the profound implications of their differential protection on the path to novel SERMs.

The Indispensable Tool: The Tert-butyldimethylsilyl (TBDMS) Protecting Group

In the multi-step synthesis of complex molecules like Raloxifene derivatives, protecting groups are essential for achieving chemoselectivity.[11][12] Among the various options for protecting hydroxyl groups, silyl ethers, and particularly the tert-butyldimethylsilyl (TBDMS) ether, are mainstays of modern organic synthesis.[13][14]

The TBDMS group, introduced using reagents like TBDMS-Cl, is prized for its unique combination of stability and selective reactivity. Its defining characteristic is the significant steric bulk imparted by the tert-butyl group.[13] This steric hindrance makes the resulting TBDMS ether approximately 10,000 times more stable to hydrolysis than the smaller trimethylsilyl (TMS) ether.[15] This robustness allows it to withstand a wide array of reaction conditions, including exposure to many oxidizing and reducing agents, organometallic reagents, and non-acidic conditions.[12][13]

Despite its stability, the TBDMS group can be readily and selectively removed under mild conditions, typically using a source of fluoride ions like tetra-n-butylammonium fluoride (TBAF), which has a high affinity for silicon.[15] This strategic introduction and removal make the TBDMS group an ideal choice for the temporary masking of a crucial functional group during the intricate synthesis of Raloxifene analogs.

Positional Isomers: A Tale of Two Derivatives

The core of our discussion lies in the selective protection of one of Raloxifene's two phenolic hydroxyls. The choice of which hydroxyl to protect dictates the entire subsequent synthetic pathway and the potential biological activity of any resulting novel compounds.

6-TBDMS Raloxifene: The Strategic Gateway to C6 Modification

The 6-TBDMS Raloxifene derivative is a key synthetic intermediate where the hydroxyl group at the C6 position of the benzothiophene core is protected as a TBDMS ether.

Causality Behind the Choice: The primary motivation for synthesizing the 6-TBDMS derivative is to enable chemical modifications at other sites, particularly the benzothiophene core itself, without affecting the crucial 4'-hydroxyl group. Research has shown that while both the 6-OH and 4'-OH groups are important for ER binding, modifications at the C6 position are being actively explored to create derivatives with reduced ER binding affinity but potentially enhanced cell-independent effects on bone quality.[6][16][17] For instance, replacing the 6-hydroxyl with a 6-methoxy group has been shown to reduce ER binding significantly.[16][17] To achieve such specific modifications, the 6-position must first be manipulated, often starting from a protected precursor.

Synthetic Utility: Protecting the 6-hydroxyl as a TBDMS ether allows chemists to perform reactions that would otherwise be incompatible with a free phenol. For example, studies have described the use of TBDMS protection on related benzothiophene intermediates to facilitate subsequent reactions like lithiation and acylation at other positions of the core structure.[6] This intermediate is therefore a versatile platform for creating a library of C6-substituted Raloxifene analogs for further biological screening.

4'-TBDMS Raloxifene: A Less-Traveled Path with Profound Biological Implications

The 4'-TBDMS Raloxifene derivative represents the isomeric structure where the hydroxyl group on the 2-phenyl ring is protected.

Causality Behind the Choice (A Theoretical Perspective): Unlike the 6-TBDMS derivative, the 4'-TBDMS analog is not a common synthetic intermediate for creating new SERMs. The reason lies in the well-established structure-activity relationship of Raloxifene. The 4'-hydroxyl group is considered paramount for high-affinity binding to the estrogen receptor, as it mimics the A-ring phenol of estradiol.[6] Masking this group, even with a removable protecting group, is expected to drastically reduce or abolish its binding to the ER and, consequently, its SERM activity.[18]

Therefore, the synthesis of a 4'-TBDMS derivative would typically not be for creating active analogs but perhaps for exploring ER-independent activities or as a control compound in biological assays to confirm the importance of the 4'-OH group.

Synthetic Challenges: From a synthetic standpoint, selectively protecting the 4'-hydroxyl in the presence of the 6-hydroxyl presents a challenge. While there may be subtle differences in the acidity or steric environment of the two phenols, achieving high selectivity can be difficult. It might require carefully controlled reaction conditions or a multi-step route involving protection of both hydroxyls followed by selective deprotection of the 6-TBDMS ether.

Comparative Analysis: Strategic & Functional Differences

| Feature | 6-TBDMS Raloxifene Derivative | 4'-TBDMS Raloxifene Derivative |

| Primary Role | Key synthetic intermediate | Primarily a research/control compound |

| Synthetic Utility | Enables modification at the C6 position and benzothiophene core.[6] | Limited utility for creating active SERMs; useful for studying ER-independent effects. |

| Plausible ER Binding Affinity | Low to negligible (due to masking of the 6-OH group). | Expected to be extremely low or abolished.[6][18] |

| Strategic Goal | To create novel Raloxifene analogs with potentially altered biological profiles (e.g., reduced ER binding, enhanced bone quality effects).[16][19] | To serve as a negative control; to confirm the critical role of the 4'-OH group in ER binding. |

Visualizing the Structures and Synthetic Logic

Raloxifene Core Structure

Caption: Core structure of Raloxifene highlighting the key 6- and 4'-hydroxyl groups.

Protecting Group Strategy Workflow

Caption: Logical workflow demonstrating the use of a protecting group for site-specific modification.

Experimental Protocols

Protocol 1: Synthesis of a 6-TBDMS Protected Benzothiophene Intermediate

This protocol is adapted from methodologies described for the synthesis of C6 Raloxifene derivatives and related structures.[6]

Objective: To selectively protect the 6-hydroxyl group of a benzothiophene precursor.

Materials:

-

6-hydroxy-2-(4-hydroxyphenyl)benzothiophene precursor

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene precursor (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Stir the solution at room temperature until all solids have dissolved.

-

Add TBDMS-Cl (1.2 eq) portion-wise to the solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the 6-TBDMS protected intermediate.

Causality: Imidazole acts as a base to deprotonate the phenolic hydroxyl, and it also serves as a catalyst.[15] The use of an anhydrous solvent and inert atmosphere is critical to prevent premature hydrolysis of the TBDMS-Cl reagent.

Protocol 2: Deprotection of the TBDMS Group

This is a standard and reliable method for cleaving TBDMS ethers.[15]

Objective: To remove the TBDMS protecting group to reveal the free hydroxyl.

Materials:

-

TBDMS-protected Raloxifene derivative

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected derivative (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1.0 M solution of TBAF in THF (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the resulting deprotected compound by flash column chromatography or recrystallization.

Trustworthiness: This protocol is self-validating as the high affinity of the fluoride ion for silicon ensures a clean and efficient cleavage of the Si-O bond, which is the driving force of the reaction.[15]

Protocol 3: Representative Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., a Raloxifene derivative) for the estrogen receptor alpha (ERα).

Materials:

-

Full-length human recombinant ERα

-

[³H]-Estradiol (radiolabeled ligand)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Test compounds (Raloxifene, 6-TBDMS derivative, 4'-TBDMS derivative) at various concentrations

-

Non-labeled estradiol (for determining non-specific binding)

-

Scintillation vials and scintillation cocktail

-

Filter apparatus (e.g., Brandel cell harvester) and glass fiber filters

Procedure:

-

Prepare a series of dilutions for each test compound and the non-labeled estradiol.

-

In assay tubes, combine the ERα protein, a fixed concentration of [³H]-Estradiol, and either buffer (for total binding), excess non-labeled estradiol (for non-specific binding), or the test compound.

-

Incubate the mixtures at 4 °C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The protein and bound ligand will be retained on the filter.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol) from the resulting dose-response curve.

Expertise: A lower IC₅₀ value indicates a higher binding affinity for the estrogen receptor. This assay would authoritatively demonstrate the expected low affinity of the TBDMS-protected derivatives compared to Raloxifene itself.

Conclusion

The selective protection of Raloxifene's phenolic hydroxyls is a cornerstone of advanced synthetic strategies aimed at developing next-generation SERMs. The 6-TBDMS and 4'-TBDMS derivatives, while structurally similar, occupy vastly different roles in drug discovery and development. The 6-TBDMS derivative serves as a critical and versatile intermediate, opening a gateway to novel C6-modified analogs that may offer unique biological properties, such as improved bone quality effects with modulated ER activity. Conversely, the 4'-TBDMS derivative is best understood as a theoretical tool—a compound whose synthesis would primarily serve to confirm the indispensable role of the 4'-hydroxyl group in estrogen receptor engagement. Understanding the distinct synthetic utility and resultant biological implications of these positional isomers is paramount for researchers and drug development professionals working to refine and expand the therapeutic potential of the Raloxifene scaffold.

References

-

Cleveland Clinic. (2023, February 3). Selective Estrogen Receptor Modulators (SERMs). Retrieved from Cleveland Clinic. [Link]

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from Wikipedia. [Link]

-

Fiveable. (2025, August 15). Tert-butyldimethylsilyl chloride Definition. Retrieved from Fiveable. [Link]

-

National Eye Institute. (2020, May 18). Selective Estrogen-receptor Modulators (SERMs) Confer Protection Against Photoreceptor Degeneration. Retrieved from National Eye Institute. [Link]

-

BreastCancer.org. (2023, February 21). Selective Estrogen Receptor Modulators (SERMs). Retrieved from BreastCancer.org. [Link]

-

GoodRx. (2022, April 8). What Are Selective Estrogen Receptor Modulators (SERMs)?. Retrieved from GoodRx. [Link]

-

Dahir, A. M., & Khan, M. (2023, February 13). Raloxifene. In StatPearls. Retrieved from NCBI Bookshelf. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from Organic Chemistry Portal. [Link]

-

Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from Neliti. [Link]

-

Ge, G., et al. (2007). Biological activities of a novel selective oestrogen receptor modulator derived from raloxifene (Y134). British Journal of Pharmacology, 150(2), 175-185. [Link]

-

Hou, N., et al. (2024). Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing. European Journal of Medicinal Chemistry, 270, 116325. [Link]

-

ResearchGate. (n.d.). ORGANIC SYNTHESIS (Synthetic Applications using Silyl Protecting Groups). Retrieved from ResearchGate. [Link]

-

CancerQuest. (2026). Raloxifene. Retrieved from CancerQuest. [Link]

-

National Cancer Institute. (n.d.). Definition of raloxifene hydrochloride. In NCI Drug Dictionary. Retrieved from National Cancer Institute. [Link]

-

National Center for Biotechnology Information. (n.d.). Raloxifene. In PubChem Compound Database. Retrieved from PubChem. [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 53, 1-13. [Link]

-

Yamashita, H., et al. (2016). Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator. Bioorganic & Medicinal Chemistry, 24(13), 3058-3066. [Link]

-

Liu, H., et al. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. Molecular and Cellular Biology, 22(6), 1868-1880. [Link]

-

ResearchGate. (2025, August 6). Structural Features Underlying Raloxifene's Biophysical Interaction with Bone Matrix. Retrieved from ResearchGate. [Link]

-

Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Omega, 9(24), 26978–26990. [Link]

-

Williams, D. R., et al. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Omega, 9(24), 26978–26990. [Link]

-

eLife. (2022, May 16). Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells. Retrieved from eLife. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Retrieved from JOCPR. [Link]

-

Bathini, P. K., & Rama, V. (n.d.). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Retrieved from World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Wallace, J. M., et al. (2020). 6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding. Bone Reports, 12, 100246. [Link]

-

Wallace, J. M., et al. (2020). 6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding. Bone Reports, 12, 100246. [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. cancerquest.org [cancerquest.org]

- 4. Facebook [cancer.gov]

- 5. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activities of a novel selective oestrogen receptor modulator derived from raloxifene (Y134) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of raloxifene derivatives as a selective estrogen receptor down-regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fiveable.me [fiveable.me]

- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 16. 6'-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6′-Methoxy Raloxifene-analog enhances mouse bone properties with reduced estrogen receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Technical Guide: Regio-Selective Protection of Raloxifene-d4 for Glucuronide Synthesis

[1]

Executive Summary

Objective: This guide details the chemical strategy for the regioselective synthesis of Raloxifene-d4 glucuronides (Ral-d4-6-G and Ral-d4-4'-G). These stable isotope-labeled standards are critical for quantifying Raloxifene metabolites in human plasma via LC-MS/MS, particularly for distinguishing between the pharmacologically active parent drug and its phase II metabolites.[1]

The Challenge: Raloxifene contains two phenolic hydroxyl groups with similar reactivity profiles:

Direct glucuronidation yields a mixture of isomers that is difficult to separate and costly, especially when using high-value deuterated starting materials (Raloxifene-d4).[1] This guide presents a Kinetic Control Protection Strategy exploiting subtle pKa and steric differences to selectively block one site, forcing glucuronidation at the target hydroxyl.

Strategic Analysis: The Chemical Battlefield

Structural & Electronic Differentiation

To achieve regioselectivity without enzymatic catalysis, we must exploit the electronic environment of the two phenols.[2]

-

The 6-OH (Benzothiophene): This hydroxyl is conjugated through the thiophene ring to the carbonyl at position 3.[1] This conjugation exerts an electron-withdrawing effect, making the 6-OH slightly more acidic (lower pKa, approx. 8.5–9.[1]0) and more susceptible to deprotonation by weak bases.

-

The 4'-OH (Phenyl): This hydroxyl is on a phenyl ring attached to the core via a ketone bridge, but the electronic communication is less direct compared to the fused ring system. It behaves more like a standard phenol (pKa ~10).

The Strategy: We utilize Pivaloyl Chloride (Piv-Cl) or TBS-Cl under stoichiometric control.[1][2] The more acidic 6-OH will react preferentially with electrophiles under base-limited conditions.[1]

The Decision Matrix

The following diagram outlines the decision logic for synthesizing either the 6-G or 4'-G standard.

Figure 1: Synthetic decision matrix for targeting specific Raloxifene-d4 glucuronides.

Detailed Experimental Protocol

Phase 1: Preparation of the Raloxifene-d4 Base

Commercial Raloxifene-d4 is often supplied as the Hydrochloride (HCl) salt.[1][2] The piperidine nitrogen must be neutralized to prevent interference during acylation, but free-basing must be done carefully to avoid oxidation.[1]

-

Dissolve Raloxifene-d4 HCl (100 mg) in MeOH (5 mL) under Argon.

-

Add NaHCO3 (saturated aq., 2 mL) and stir for 10 min.

-

Extract with EtOAc (3 x 10 mL) .

-

Dry organic layer over Na2SO4 , filter, and concentrate in vacuo.

-

Critical Control Point: Use immediately. Phenols are prone to oxidation (quinione formation) if left exposed to air.

Phase 2: Regioselective Protection (Targeting 4'-Glucuronide)

Objective: Block the more reactive 6-OH to allow reaction at the 4'-OH.[1]

Reagents:

-

Pivaloyl Chloride (Piv-Cl) - Steric bulk aids selectivity[1][2]

-

Triethylamine (TEA)[1]

-

Dichloromethane (DCM), anhydrous[1]

Protocol:

-

Dissolve Raloxifene-d4 free base in anhydrous DCM (10 mL/mmol) and cool to -10°C (Ice/Salt bath).

-

Add TEA (1.1 eq) .

-

Add Piv-Cl (1.05 eq) dropwise over 20 minutes using a syringe pump. Slow addition is crucial for kinetic control.[1]

-

Stir at -10°C for 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1]

-

Observation: You will see a major spot (Mono-Piv) and a minor spot (Bis-Piv).[1]

-

-

Quench with water. Extract with DCM.

-

Purification: Flash chromatography on silica gel.

Phase 3: Glucuronidation (Koenigs-Knorr Variation)

With the 6-OH blocked, the 4'-OH is the only available nucleophile.[1][2]

Reagents:

-

Acetobromo-alpha-D-glucuronic acid methyl ester (1.5 eq)[1]

-

Silver Carbonate (Ag2CO3) or Cadmium Carbonate (CdCO3) - Promoter[1]

-

Toluene/Cadmium system (classic) or DCM/Ag (modern)[1]

Protocol:

-

Dissolve 6-Piv-Raloxifene-d4 in anhydrous Toluene/DCM (1:1).[1][2]

-

Add Ag2CO3 (2.0 eq) .

-

Add the Glucuronosyl donor (1.5 eq) .

-

Stir in the dark at room temperature for 24 hours.

-

Filter through Celite to remove silver salts.

-

Concentrate and purify via prep-HPLC or flash chromatography.[1]

-

Product:Raloxifene-d4-6-Piv-4'-Glucuronide (Protected) .[1]

-

Phase 4: Global Deprotection

The final step removes the Pivaloyl group (phenol) and the Acetyl/Methyl groups (sugar).

-

Dissolve the protected intermediate in MeOH/THF (1:1) .

-

Add LiOH (aq, 1M, 5 eq) .

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Note: Pivalates are stable but will hydrolyze under these conditions alongside the sugar esters.

-

-

Neutralize carefully with Acetic Acid to pH 7.0.

-

Final Purification: Solid Phase Extraction (SPE) using C18 cartridges or preparative HPLC.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol worked, you must validate the regiochemistry. Mass Spectrometry (MS) alone cannot distinguish between the 6-G and 4'-G isomers (same mass).[1]

Table 1: Diagnostic NMR Shifts (1H NMR, 500 MHz, DMSO-d6)

| Proton Position | Parent Raloxifene-d4 | Ral-d4-6-Glucuronide | Ral-d4-4'-Glucuronide |

| H-4, H-5, H-7 (Benzothiophene) | δ 7.2 - 7.6 | Significant Shift (>0.2 ppm) | Minimal Shift |

| H-2', H-3', H-5', H-6' (Phenyl) | δ 6.6 - 7.1 | Minimal Shift | Significant Shift (>0.2 ppm) |

| Anomeric Proton (H-1'') | N/A | δ 5.1 - 5.3 (d, J=7-8 Hz) | δ 5.1 - 5.3 (d, J=7-8 Hz) |

Note: The "d4" label typically resides on the phenoxy-ethyl piperidine chain or the central phenyl ring.[2] Ensure you account for the "silent" protons in the NMR integration.

Visualizing the Metabolic Pathway

Understanding the biological context ensures the synthesized standards match the in vivo metabolites.

Figure 2: Biological glucuronidation pathways of Raloxifene.[1]

References

-

Kemp, D. C., et al. (2002). Glucuronidation of Raloxifene in Human Liver Microsomes.[2] Drug Metabolism and Disposition. Available at: [Link][1]

-

Trontelj, J., et al. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites.[2][4] Journal of Chromatography B. Available at: [Link]

-

PubChem. Raloxifene-6,4'-diglucuronide (Compound Summary). National Library of Medicine. Available at: [Link][1]

Sources

- 1. Raloxifene-6, 4'-diglucuronide | C40H43NO16S | CID 71751917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Raloxifene-d4 Phase II Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathways for the phase II metabolites of Raloxifene-d4, specifically its glucuronide and sulfate conjugates. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale and field-proven insights essential for successful synthesis and characterization. This guide is designed to be a self-validating system, with every protocol and claim supported by authoritative references. We will explore both chemical and enzymatic synthesis strategies, offering detailed methodologies for each approach. The guide also includes in-depth protocols for the purification and characterization of the synthesized metabolites, ensuring researchers have the necessary tools to produce and validate these critical reference standards for metabolic studies.

Introduction: Raloxifene and its Metabolic Fate

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1] Following oral administration, Raloxifene undergoes extensive first-pass metabolism, with less than 2% of the dose reaching systemic circulation as the parent drug.[2] The primary metabolic pathway is phase II conjugation, leading to the formation of glucuronide and sulfate metabolites.[2][3] The major metabolites are raloxifene-6-β-glucuronide (Ral-6-Gluc) and raloxifene-4′-β-glucuronide (Ral-4′-Gluc), with the 4'-glucuronide being the most abundant in human plasma.[4][5] A diglucuronide, raloxifene-6,4'-diglucuronide, has also been identified.[3][6] Sulfation also occurs, though to a lesser extent, yielding sulfate conjugates at the 6 and 4' positions.[7][8]

The synthesis of isotopically labeled metabolites, such as the deuterated forms of Raloxifene's phase II conjugates, is crucial for quantitative bioanalytical studies, particularly for use as internal standards in mass spectrometry-based assays.[4][9] This guide provides a detailed exploration of the synthetic routes to obtain these valuable research compounds.

Synthesis of the Labeled Precursor: Raloxifene-d4

The synthesis of Raloxifene-d4 is the essential first step. The deuterium labels are typically introduced in the piperidinyl-ethoxy side chain, as this portion of the molecule is synthetically accessible. A common strategy involves the synthesis of a deuterated precursor, 4-[2-(1-piperidinyl)ethoxy-d4]benzoic acid, followed by its coupling to the benzothiophene core of Raloxifene.

Synthesis of 4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid Hydrochloride

The synthesis of this key deuterated intermediate can be achieved through the reaction of a suitable deuterated haloalkyl amine with a protected 4-hydroxybenzoic acid derivative.

Experimental Protocol:

-

Synthesis of Deuterated 1-(2-chloroethyl)piperidine: This can be achieved through various established methods for the synthesis of deuterated piperidines.[4][7][10]

-

Alkylation of Methyl 4-hydroxybenzoate: React methyl 4-hydroxybenzoate with the deuterated 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate in a suitable solvent like amyl acetate.[11]

-

Hydrolysis: The resulting deuterated ester is then hydrolyzed to the corresponding carboxylic acid using a strong base like potassium hydroxide, followed by acidification to yield 4-[2-(1-piperidinyl)ethoxy-d4]benzoic acid hydrochloride.[11][12]

Friedel-Crafts Acylation to yield Raloxifene-d4

The final step in the synthesis of Raloxifene-d4 involves a Friedel-Crafts acylation of the benzothiophene core with the deuterated benzoic acid derivative.

Experimental Protocol:

-

Acid Chloride Formation: Convert 4-[2-(1-piperidinyl)ethoxy-d4]benzoic acid hydrochloride to its corresponding acid chloride using a reagent such as thionyl chloride in a solvent like dichloromethane.[9][10]

-

Friedel-Crafts Reaction: React the deuterated acid chloride with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in the presence of a Lewis acid catalyst like aluminum chloride.[9]

-

Demethylation: The methoxy groups on the benzothiophene core are then cleaved using a demethylating agent such as ethanethiol with aluminum chloride to yield Raloxifene-d4.[9]

Caption: Synthesis pathway for Raloxifene-d4.

Chemical Synthesis of Raloxifene-d4 Phase II Metabolites

The chemical synthesis of the glucuronide and sulfate metabolites of Raloxifene-d4 requires careful consideration of regioselectivity due to the presence of two phenolic hydroxyl groups at the 6 and 4' positions. This necessitates the use of protecting group strategies to direct the conjugation to the desired position.

Regioselective Synthesis of Raloxifene-d4 Glucuronides

The Koenigs-Knorr reaction is a classical and reliable method for the synthesis of O-glucuronides. To achieve regioselectivity, one of the hydroxyl groups of Raloxifene-d4 must be protected before glycosylation.

Protecting Group Strategy:

The differential reactivity of the two phenolic hydroxyls can be exploited. Alternatively, orthogonal protecting groups can be employed for a more controlled synthesis. Silyl ethers (e.g., TBDMS) or benzyl ethers are common choices for protecting phenols.

Experimental Protocol (for Raloxifene-d4-6-glucuronide):

-

Selective Protection: Protect the more reactive 4'-hydroxyl group of Raloxifene-d4, for example, as a silyl ether.

-

Koenigs-Knorr Glycosylation: React the mono-protected Raloxifene-d4 with a protected glucuronic acid donor, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter like silver carbonate.

-

Deprotection: Remove the protecting groups from the glucuronic acid moiety (e.g., acetates and methyl ester via hydrolysis) and the Raloxifene-d4 core (e.g., silyl ether with a fluoride source) to yield the final product.

Regioselective Synthesis of Raloxifene-d4 Sulfates

The synthesis of aryl sulfates can be achieved using a variety of sulfating agents. Similar to glucuronidation, a protecting group strategy is necessary for regioselectivity.

Experimental Protocol (for Raloxifene-d4-4'-sulfate):

-

Selective Protection: Protect the 6-hydroxyl group of Raloxifene-d4.

-

Sulfation: React the mono-protected Raloxifene-d4 with a sulfating agent, such as a sulfur trioxide-pyridine complex, in a suitable solvent.

-

Deprotection: Remove the protecting group to yield the desired sulfate metabolite.

Enzymatic Synthesis of Raloxifene-d4 Phase II Metabolites

Enzymatic synthesis offers a highly specific and often more direct route to the desired metabolites, mirroring the biological pathways. This approach utilizes recombinant UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) that are known to metabolize Raloxifene.

Enzymatic Synthesis of Raloxifene-d4 Glucuronides

The primary UGTs responsible for Raloxifene glucuronidation are UGT1A1, UGT1A8, UGT1A9, and UGT1A10.[2][4][7] UGT1A1 and UGT1A8 are particularly important for the formation of the 6-glucuronide and 4'-glucuronide, respectively.[5][7][13]

Experimental Protocol (using recombinant UGTs):

-

Reaction Mixture: Prepare a reaction mixture containing Raloxifene-d4, the specific recombinant UGT isoform (e.g., UGT1A1 for the 6-glucuronide or UGT1A8 for the 4'-glucuronide), the co-factor UDP-glucuronic acid (UDPGA), and a suitable buffer (e.g., Tris-HCl) with magnesium chloride. The reaction may be enhanced by the inclusion of a pore-forming agent like alamethicin.[14]

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Termination and Purification: Stop the reaction, typically by adding a cold organic solvent like acetonitrile or methanol. The desired glucuronide can then be purified from the reaction mixture using techniques such as preparative high-performance liquid chromatography (HPLC).[9]

Enzymatic Synthesis of Raloxifene-d4 Sulfates

Several SULT isoforms, including SULT1A1, SULT1E1, and SULT2A1, are capable of sulfating Raloxifene.[8][15] SULT1E1 is particularly efficient and can even produce a disulfated product.[8]

Experimental Protocol (using recombinant SULTs):

-

Reaction Mixture: Prepare a reaction mixture containing Raloxifene-d4, the chosen recombinant SULT isoform, the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), and an appropriate buffer.

-

Incubation: Incubate the mixture at 37°C.

-

Termination and Purification: Terminate the reaction and purify the sulfated metabolite using methods similar to those described for the glucuronides.

Caption: Enzymatic synthesis pathways.

Purification and Characterization

Rigorous purification and characterization are paramount to ensure the identity and purity of the synthesized metabolites.

Purification

Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying the polar glucuronide and sulfate conjugates from the reaction mixtures.

General HPLC Conditions:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of acetonitrile or methanol in water, often with a modifier like formic acid or ammonium acetate to improve peak shape and resolution.

-

Detection: UV detection at a wavelength where Raloxifene and its metabolites absorb strongly (around 280 nm) is used to monitor the separation.

Fractions corresponding to the desired metabolite are collected, pooled, and the solvent is removed, often by lyophilization, to yield the purified product.

Characterization

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of the synthesized metabolites.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized compounds, confirming their elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the metabolite structure. For example, the glucuronide conjugates of Raloxifene typically show a neutral loss of 176 Da, corresponding to the glucuronic acid moiety.[10] The fragmentation of the Raloxifene-d4 core will also be informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the metabolites. The chemical shifts and coupling constants of the protons and carbons in the glucuronic acid or sulfate moiety and the shifts in the aromatic signals of the Raloxifene-d4 core upon conjugation provide conclusive evidence for the site of metabolism and the stereochemistry of the linkage. 2D NMR techniques such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally.

Conclusion

This technical guide has outlined robust and reliable pathways for the synthesis of Raloxifene-d4 phase II metabolites. By providing both chemical and enzymatic strategies, researchers can choose the most suitable approach based on their resources and expertise. The detailed protocols for synthesis, purification, and characterization are intended to empower drug development professionals to produce high-quality, well-characterized reference standards essential for advancing our understanding of Raloxifene's metabolism and pharmacokinetics. The principles and methodologies described herein are not only applicable to Raloxifene but can also be adapted for the synthesis of other phenolic drug metabolites.

References

-

Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

A product ion scan from raloxifene-6-glucuronide ( m/z 650.1), aglycone... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

(PDF) Sulfation of Raloxifene and 4-Hydroxytamoxifen by Human Cytosolic Sulfotransferases - ResearchGate. (2016, February 10). Retrieved February 22, 2026, from [Link]

- US20050137396A1 - Process for preparing benzoic acids - Google Patents. (n.d.).

-

Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (2018, September 20). Retrieved February 22, 2026, from [Link]

-

Structure characterization for Raloxifene‐glucuronidation conjugate... - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Sulfation of raloxifene and 4-hydroxytamoxifen by human cytosolic sulfotransferases - PubMed. (2006, March 15). Retrieved February 22, 2026, from [Link]

-

Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

An improved synthesis of dideuterated thioridazine with the label in the piperidine ring - DOI. (n.d.). Retrieved February 22, 2026, from [Link]

-

clinical pharmacology and biopharmaceutics review(s) - accessdata.fda.gov. (1997, October 23). Retrieved February 22, 2026, from [Link]

-

RALOXIFENE - New Drug Approvals. (2020, December 4). Retrieved February 22, 2026, from [Link]

-

Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed. (2002, June 15). Retrieved February 22, 2026, from [Link]

-

Interactions of the human cytosolic sulfotransferases and steroid sulfatase in the metabolism of tibolone and raloxifene - PubMed. (2007, November 15). Retrieved February 22, 2026, from [Link]

- 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 - ChemicalBook. (2025, August 26). Retrieved February 22, 2026, from https://www.chemicalbook.com/ProductChemicalPropertiesCB5202816_EN.htm

-

Approach to the synthesis of deuterium labeled piperidine type phenothiazine antipsychotic agents - INIS-IAEA. (2025, January 1). Retrieved February 22, 2026, from [Link]

-

potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed - NIH. (2013, May 16). Retrieved February 22, 2026, from [Link]

-

Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism - PubMed. (2011, December 15). Retrieved February 22, 2026, from [Link]

-

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed. (2011, August 1). Retrieved February 22, 2026, from [Link]

-

515 AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR Pavan kumar Bathini , Venkata Rama. (n.d.). Retrieved February 22, 2026, from [Link]

- WO2011029088A2 - Preparation of raloxifene and its salts - Google Patents. (n.d.).

- 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride - Sanika Chemicals. (n.d.). Retrieved February 22, 2026, from https://www.sanikachemicals.com/4-2-piperidinoethoxy-benzoic-acid-hydrochloride

-

Raloxifene - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 2. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride – Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Characterization of raloxifene glucuronidation: potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of UDP-glucuronosyltransferase 1A8 polymorphism on raloxifene glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tsijournals.com [tsijournals.com]

- 10. heteroletters.org [heteroletters.org]

- 11. US20050137396A1 - Process for preparing benzoic acids - Google Patents [patents.google.com]

- 12. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]

- 13. Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. experts.tsu.edu [experts.tsu.edu]

An In-depth Technical Guide to 6-TBDMS-Raloxifene-d4: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular characteristics of 6-TBDMS-Raloxifene-d4, a crucial derivative of Raloxifene used in various research and development applications. The focus of this document is to elucidate the precise molecular weight and chemical formula of this compound, offering a foundational understanding for its use in experimental design and analysis.

Introduction to Raloxifene and its Derivatives

Raloxifene is a selective estrogen receptor modulator (SERM) that exhibits estrogenic effects on bone and lipid metabolism while acting as an estrogen antagonist in breast and uterine tissues.[1][2] Its therapeutic applications in the prevention and treatment of osteoporosis and in reducing the risk of invasive breast cancer in postmenopausal women are well-documented.

In the course of drug metabolism studies, pharmacokinetic analyses, and the development of analytical standards, isotopically labeled and chemically modified derivatives of parent compounds are indispensable. 6-TBDMS-Raloxifene-d4 is one such derivative, incorporating two key modifications: the introduction of a tert-butyldimethylsilyl (TBDMS) protecting group and the substitution of four hydrogen atoms with deuterium.

Decoding the Modifications: TBDMS and Deuteration

The Role of the TBDMS Protecting Group:

The tert-butyldimethylsilyl group is a bulky silyl ether protecting group commonly employed in organic synthesis.[3][4] Its primary function is to mask a reactive functional group, in this case, a hydroxyl group on the Raloxifene molecule, to prevent it from participating in unintended side reactions during subsequent chemical transformations. The TBDMS group is known for its stability under a variety of reaction conditions, yet it can be selectively removed when desired.[3]

The Significance of Deuterium Labeling:

Deuterium (D or ²H) is a stable, non-radioactive isotope of hydrogen containing one proton and one neutron.[5] Its atomic mass is approximately 2.014 Da.[6] The incorporation of deuterium atoms into a drug molecule, a process known as deuteration, is a powerful tool in pharmaceutical research. Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry due to their distinct mass-to-charge ratio compared to the unlabeled analyte.[7] Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolic breakdown (the kinetic isotope effect), a property explored in drug design to enhance pharmacokinetic profiles.

Molecular Formula and Weight of 6-TBDMS-Raloxifene-d4

The systematic introduction of the TBDMS group and four deuterium atoms results in a precise and predictable change in the molecular formula and weight of the parent Raloxifene molecule.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Raloxifene | C₂₈H₂₇NO₄S[8][9][10] | 473.58[10] |

| 6-TBDMS-Raloxifene-d4 | C₃₄H₃₇D₄NO₄SSi | 591.87 |

Derivation of the Molecular Formula:

The molecular formula of 6-TBDMS-Raloxifene-d4 is derived from the base structure of Raloxifene. The addition of the TBDMS group introduces C₆H₁₄Si, and the replacement of four hydrogen atoms with deuterium is represented by D₄.

Calculation of the Molecular Weight:

The molecular weight is the sum of the atomic masses of all atoms in the molecule. The increase in mass from the TBDMS group and the deuterium atoms, offset by the loss of a hydrogen atom during the silylation reaction, accounts for the final molecular weight.

Structural Representation and Key Features

The structural modifications can be visualized to understand their impact on the overall molecule.

Caption: Logical relationship of modifications to the Raloxifene core.

Experimental Protocols: A Note on Synthesis and Characterization

The synthesis of 6-TBDMS-Raloxifene-d4 typically involves a two-step process: the deuteration of a suitable Raloxifene precursor followed by the protection of the 6-hydroxyl group with a TBDMS-containing reagent.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic workflow for 6-TBDMS-Raloxifene-d4.

Characterization and confirmation of the final product's structure, molecular weight, and isotopic enrichment are critical. This is typically achieved through a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the overall structure and the position of the TBDMS group. The absence of specific proton signals confirms deuteration.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

A precise understanding of the molecular weight and formula of 6-TBDMS-Raloxifene-d4 is fundamental for its application in advanced pharmaceutical research. The combination of a sterically demanding protecting group and stable isotopic labels makes this molecule a highly specific tool for researchers in drug development and metabolism. This guide provides the core technical details to support the accurate and effective use of this important analytical standard.

References

-

Deuterium - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Deuterium | Definition, Symbol, Production, & Facts | Britannica. (2026, February 3). Retrieved February 22, 2026, from [Link]

-

Chemical structure of raloxifene hydrochloride. | Download Scientific Diagram. (n.d.). Retrieved February 22, 2026, from [Link]

-

Isotopes of hydrogen - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Raloxifene | C28H27NO4S | CID 5035 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

-

Why is the atomic mass of deuterium 2.014 and not 2.015? - Quora. (2020, November 24). Retrieved February 22, 2026, from [Link]

-

Raloxifene - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Deuterium isotope - BuyIsotope. (n.d.). Retrieved February 22, 2026, from [Link]

-

RALOXIFENE - precisionFDA. (n.d.). Retrieved February 22, 2026, from [Link]

-

6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4 - GlobalChemMall. (n.d.). Retrieved February 22, 2026, from [Link]

-

tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2026, from [Link]

-

tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]

-

tert-Butyldimethylsilyl chloride - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

1188263-47-9| Chemical Name : Raloxifene-d4 Hydrochloride | Pharmaffiliates. (n.d.). Retrieved February 22, 2026, from [Link]

-

4,6-di(tert-Butyldimethylsily) Raloxifene | CAS 182249-24-7 - Veeprho. (n.d.). Retrieved February 22, 2026, from [Link]

-

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene | Adheron Theurapeutics. (n.d.). Retrieved February 22, 2026, from [Link]

-

CAS No : 174264-46-1 | Product Name : 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. (n.d.). Retrieved February 22, 2026, from [Link]

Sources

- 1. Raloxifene - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 6. buyisotope.com [buyisotope.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. Raloxifene | CAS 84449-90-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Notes and Protocols for the Use of TBDMS-Raloxifene-d4 as an Internal Standard in Quantitative Bioanalysis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust use of tert-Butyldimethylsilyl (TBDMS) derivatized, deuterium-labeled Raloxifene (TBDMS-Raloxifene-d4) as an internal standard (IS) for the quantitative analysis of Raloxifene in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to ensure scientific integrity, accuracy, and reproducibility, adhering to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Foundational Principle: Why a Derivatized, Stable Isotope-Labeled Internal Standard?

In quantitative LC-MS/MS analysis, the primary goal is to achieve accuracy and precision, ensuring that the measured concentration of an analyte truly reflects its concentration in the original biological sample.[1] However, the analytical process, from sample extraction to final detection, is susceptible to variability.[2] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, which allows for the correction of this variability.[2][3]

The ideal internal standard co-elutes with the analyte and experiences identical variations in sample preparation, chromatography, and ionization.[4] A Stable Isotope-Labeled (SIL) internal standard, such as Raloxifene-d4, is the gold standard because its physicochemical properties are nearly identical to the analyte, Raloxifene.[4][5] The mass difference due to the deuterium labels (d4) allows the mass spectrometer to distinguish it from the unlabeled analyte.[5] This approach provides superior correction for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix—a significant challenge in bioanalysis.[4]

The TBDMS Advantage:

While Raloxifene-d4 is an excellent internal standard, chemical derivatization with a TBDMS group offers further potential enhancements. Raloxifene possesses two phenolic hydroxyl groups which can be targeted for derivatization.[6] Silylation with a TBDMS reagent replaces the acidic proton of the hydroxyl group with a bulky, non-polar silyl group. This modification can:

-

Improve Chromatographic Properties: Increase retention on reversed-phase columns, moving the analyte away from the solvent front and early-eluting, often interfering, matrix components.

-

Enhance Thermal Stability: Protect thermally labile groups during analysis.

-

Modify Fragmentation: Direct the fragmentation in the mass spectrometer towards more specific and reproducible pathways, potentially yielding cleaner and more intense product ions for Selected Reaction Monitoring (SRM).

By derivatizing both the analyte (Raloxifene) and the SIL-IS (Raloxifene-d4) with TBDMS, we maintain the critical principle of identical physicochemical behavior while potentially improving the overall robustness and sensitivity of the assay.

Workflow for Bioanalytical Method Implementation

The successful implementation of TBDMS-Raloxifene-d4 as an internal standard follows a systematic workflow. This process ensures that the method is robust, reproducible, and fit for its intended purpose as per regulatory guidelines.[1][7][8]

Caption: Figure 1: Overall workflow for sample analysis.

Detailed Protocols & Methodologies

Preparation of Stock and Working Solutions

Accuracy begins with the precise preparation of standard solutions. All preparations should be documented thoroughly.

Protocol 3.1.1: Stock Solution Preparation (1 mg/mL)

-

Analyte Stock: Accurately weigh approximately 10 mg of Raloxifene HCl and transfer to a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This yields a stock solution of ~1 mg/mL Raloxifene free base.

-

Internal Standard Stock: Accurately weigh approximately 1 mg of TBDMS-Raloxifene-d4 and transfer to a 1 mL volumetric flask. Dissolve and bring to volume with methanol.

-

Storage: Store stock solutions in amber vials at -20°C or colder. Stability should be formally assessed as per validation protocols.[9]

Protocol 3.1.2: Working Solution Preparation

-

Analyte Working Solutions (for Calibration Standards & QCs): Prepare a series of working solutions by serially diluting the Raloxifene stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike blank biological matrix to create calibration standards and quality control samples.

-

Internal Standard Working Solution (ISWS): Dilute the TBDMS-Raloxifene-d4 stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development to yield a robust and consistent response.

-

Storage: Store working solutions at 2-8°C and prepare fresh as dictated by stability assessments.

Sample Extraction from Human Plasma

The goal of extraction is to isolate the analyte and internal standard from matrix components that can interfere with analysis. Solid-Phase Extraction (SPE) is a highly effective and reproducible method.[10][11]

Protocol 3.2.1: Solid-Phase Extraction (SPE)

-

Materials: Mixed-mode cation exchange SPE cartridges, human plasma (K2EDTA), 2% formic acid in water, 5% ammonium hydroxide in methanol.

-

Sample Pre-treatment: To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the ISWS (100 ng/mL TBDMS-Raloxifene-d4). Vortex briefly. Add 200 µL of 2% formic acid and vortex.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol. This removes polar and non-polar interferences, respectively.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, breaking its ionic bond with the SPE sorbent.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

TBDMS Derivatization

This critical step modifies the analyte and IS for analysis. The protocol must be consistent for all samples.

Protocol 3.3.1: Derivatization of Extracted Residue

-

Materials: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI), Acetonitrile.

-

Reagent Addition: To the dried residue from Protocol 3.2.1, add 50 µL of acetonitrile and 50 µL of MTBSTFA (+1% TBDMSCI).

-

Reaction: Vortex the mixture and heat at 60°C for 30 minutes.

-

Evaporation: After the reaction, evaporate the derivatization reagents to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the final dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex thoroughly and transfer to an autosampler vial.

Instrumental Analysis: LC-MS/MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Condition | Rationale |

| Column | C18, e.g., Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)[12] | Provides good retention and separation for moderately non-polar compounds like TBDMS-derivatized Raloxifene. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |

| Flow Rate | 0.6 mL/min[12] | A typical flow rate for a 4.6 mm ID column. |

| Gradient | Start at 65% B, hold for 1 min, ramp to 95% B over 4 min, hold for 2 min, return to 65% B and equilibrate for 3 min. | The gradient should be optimized to ensure baseline separation from any interferences and co-elution of the analyte and IS. |

| Injection Volume | 5-10 µL | |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

Tandem Mass Spectrometry (MS/MS)

Detection is performed on a triple quadrupole mass spectrometer operating in positive ion mode with Selected Reaction Monitoring (SRM).

| Parameter | TBDMS-Raloxifene (Analyte) | TBDMS-Raloxifene-d4 (IS) |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (Q1) | m/z 588.3 | m/z 592.3 |

| Product Ion (Q2) | m/z 112.1 | m/z 116.1 |

| Collision Energy | Optimize for max signal | Optimize for max signal |

Note on m/z values: The precursor ion for Raloxifene is ~m/z 474.1.[12] A single TBDMS group adds 114.1 Da (Si(CH₃)₂C(CH₃)₃). Therefore, the mono-silylated Raloxifene precursor is 474.1 + 114.1 = 588.2 Da. The d4 label on the piperidine ring of the IS does not affect the fragmentation that produces the characteristic m/z 112 product ion, but the deuterium atoms increase the mass of the piperidine-containing fragment to m/z 116.[12] Thus, the transition for the IS is m/z 592.3 → 116.1.

Data Analysis, Validation, and Quality Control

Data Analysis

The concentration of Raloxifene in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve, typically using a weighted (1/x² or 1/x) linear regression.

Method Validation: A Self-Validating System

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose.[13][14] Validation experiments are governed by FDA and EMA/ICH M10 guidelines.[7][13][14]

Caption: Figure 2: Core parameters for method validation.

Key Validation Parameters:

-

Selectivity: The method must demonstrate it can differentiate the analyte and IS from endogenous matrix components. This is tested in at least six different sources of blank matrix.[15]

-

Accuracy & Precision: Assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC) in replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (CV%) should not exceed 15% (20% at LLOQ).[12]

-

Calibration Curve: The method must be linear over a defined concentration range.[16]

-

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]

-

Stability: Analyte stability must be proven under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative.[9]

-

Matrix Effect: Assessed to ensure that matrix components do not cause variable ion suppression or enhancement across different sources of matrix. The SIL-IS is critical for correcting this.[4]

-

Extraction Recovery: The efficiency of the extraction process should be consistent and reproducible.[17]

By systematically validating these parameters, the method becomes a self-validating system where the performance is well-characterized and trustworthy.

References

- Thermo Fisher Scientific. (n.d.). LC-MS/MS method for the determination of raloxifene and its glucuronide metabolites from human plasma using SPE micro elution fo.

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

Li, W., et al. (2013). Determination of raloxifene in human plasma using liquid chromatography-tandem mass spectrometry and its application in bioequivalence study. ResearchGate. Retrieved from [Link]

-

Grese, T. A., et al. (2012). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. PMC. Retrieved from [Link]

-

Hsieh, Y., et al. (2013). Determination of Raloxifene in Urine by Liquid Chromatography–Tandem Mass Spectrometry for Doping. Oxford Academic. Retrieved from [Link]

-

Suneetha, A., et al. (2024). Bioanalytical Method Development and Validation for the Estimation of Raloxifene Hydrochloride. Journal of Chemical Health Risks. Retrieved from [Link]

-

Wu, X., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]

-

Jain, A., et al. (2024). Enhanced oral bioavailability of levormeloxifene and raloxifene by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Caballero, J., et al. (2012). Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators. PMC. Retrieved from [Link]

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

-

Trontelj, J., et al. (2007). Development and validation of a liquid chromatography-tandem mass spectrometry assay for determination of raloxifene and its metabolites in human plasma. PubMed. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Silantes. (2023). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]

-

Al-Suwayeh, S. A., et al. (2022). Formulation Development for Transdermal Delivery of Raloxifene, a Chemoprophylactic Agent against Breast Cancer. MDPI. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

-

Al-Azzam, K. M., et al. (2024). LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies. PubMed. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

-